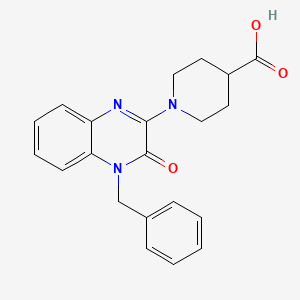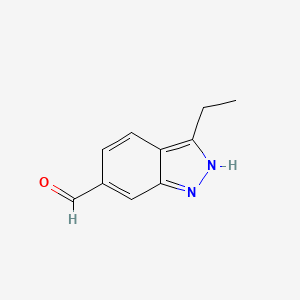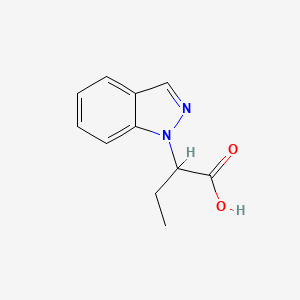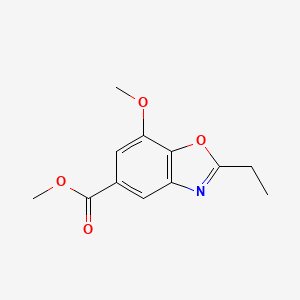![molecular formula C9H10N2O2S B1392754 3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1239840-11-9](/img/structure/B1392754.png)
3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic applications . They are known to be involved in cancer progression, making them a fruitful target for cancer control .
Synthesis Analysis
A straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones was developed starting from 2-chloropyridine-3-carboxylic acid by esterification, nucleophilic aromatic substitution and amide formation in one step, and ring closure allowing their synthesis with two identical or two different group attached to nitrogen .
Molecular Structure Analysis
The molecular structure of these compounds is crucial in their function as potential therapeutic agents. For instance, the common pharmacophoric features of several potent PI3K inhibitors were maintained in the design and synthesis of new morpholine based thieno[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
These compounds have been synthesized as anti-PI3K agents, and their antiproliferative activity on NCI 60 cell lines as well as their enzymatic activity against PI3K isoforms were evaluated .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary significantly. For instance, the structural diversity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones resulted in significant variation in the biopharmaceutical properties .
Scientific Research Applications
Synthesis Techniques
- A method for isolating intermediates in the synthesis of 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones using microwave-assisted condensation has been developed, highlighting efficient synthetic routes for such compounds (Davoodnia, Zare-Bidaki, & Eshghi, 2008).
Nucleoside Analogues
- Research on thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has led to the synthesis of nucleoside analogues, which are significant in the development of therapeutic agents (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).
Heterocyclic Compound Synthesis
- A novel three-component, one-pot synthesis method for new pyrimido[4,5-d]pyrimidine-2,4-dione derivatives has been developed, showcasing the versatility of thieno[3,2-d]pyrimidine compounds in creating diverse heterocyclic structures (Bazgir, Dabiri, Azimi, & Arvinnezhad, 2008).
ADME Properties
- Studies have been conducted on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, important for understanding their pharmacokinetic profiles and potential therapeutic applications (Jatczak et al., 2014).
Antimicrobial Activity
- Some derivatives of thieno[2,3-d]pyrimidin-2,4(1H,3H)-diones have been explored for their antimicrobial activities, which could indicate potential applications in developing new antimicrobial agents (Vlasov et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-propyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-2-4-11-8(12)7-6(3-5-14-7)10-9(11)13/h3,5H,2,4H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYHMQKOATXRBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Oxa-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1392678.png)


![Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392685.png)

![5-Fluoro-6-iodo-1-(triisopropylsilyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392689.png)

![4-Methyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392691.png)
![[(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392692.png)
![1-(4-Benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidine-3-carboxylic acid](/img/structure/B1392694.png)